molecular formula C21H26ClNO B010908 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine CAS No. 102446-17-3

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine

Cat. No. B010908
M. Wt: 343.9 g/mol
InChI Key: LDCAVJYDEQRFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine, also known as CP-47,497, is a synthetic cannabinoid that was developed in the 1990s. It is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, mood, appetite, and immune function.

Mechanism Of Action

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine binds to the cannabinoid receptors in the human body, primarily CB1 and CB2 receptors, which are located in the brain, nervous system, and immune system. Upon binding, 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine activates the receptors, leading to the release of various neurotransmitters and other signaling molecules, which modulate various physiological processes.

Biochemical And Physiological Effects

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been shown to have a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may have therapeutic applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the endocannabinoid system in a controlled and precise manner. However, one of the limitations of using 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is its potential toxicity and side effects, which may affect the validity of the results obtained from lab experiments.

Future Directions

There are several future directions for the study of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine and the endocannabinoid system. One area of research is the development of novel cannabinoid receptor agonists and antagonists, which may have therapeutic applications in the treatment of various diseases. Another area of research is the exploration of the potential role of the endocannabinoid system in the regulation of immune function and inflammation. Additionally, the use of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine in combination with other drugs or therapies may lead to the development of new treatment strategies for various diseases.

Synthesis Methods

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine is synthesized through a multi-step process that involves the reaction of various chemicals, including pyrrolidine, benzyl chloride, and p-chlorobenzyl chloride. The synthesis method has been extensively studied and optimized to produce high yields of pure 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine.

Scientific Research Applications

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the molecular mechanisms of cannabinoid receptor activation, as well as to explore the potential therapeutic applications of cannabinoids in the treatment of various diseases.

properties

CAS RN

102446-17-3

Product Name

3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

1-butyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine

InChI

InChI=1S/C21H26ClNO/c1-2-3-14-23-15-13-20(16-23)24-21(17-7-5-4-6-8-17)18-9-11-19(22)12-10-18/h4-12,20-21H,2-3,13-16H2,1H3

InChI Key

LDCAVJYDEQRFHB-UHFFFAOYSA-N

SMILES

CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

synonyms

1-butyl-3-[(4-chlorophenyl)-phenyl-methoxy]pyrrolidine

Origin of Product

United States

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